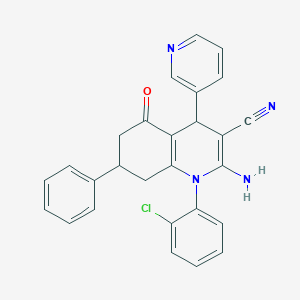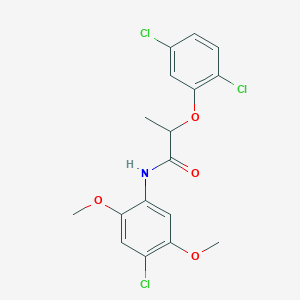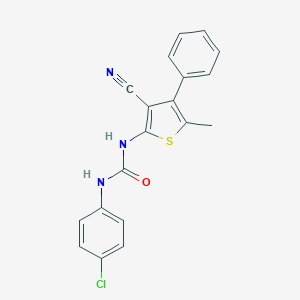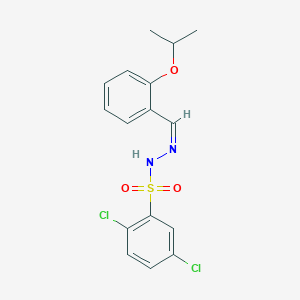
2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Cyclization reactions: These are used to form the quinoline ring structure.
Substitution reactions: These introduce the amino, chloro, and pyridyl groups into the molecule.
Oxidation and reduction reactions: These modify the oxidation state of specific atoms within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch processing: Where reactions are carried out in large batches.
Continuous flow processing: Where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: This can reduce the nitro groups to amino groups.
Substitution: This can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amino derivatives.
Scientific Research Applications
2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-1-(2-CHLOROPHENYL)-5-OXO-7-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE: shares similarities with other quinoline derivatives, such as:
Properties
Molecular Formula |
C27H21ClN4O |
|---|---|
Molecular Weight |
452.9g/mol |
IUPAC Name |
2-amino-1-(2-chlorophenyl)-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H21ClN4O/c28-21-10-4-5-11-22(21)32-23-13-19(17-7-2-1-3-8-17)14-24(33)26(23)25(20(15-29)27(32)30)18-9-6-12-31-16-18/h1-12,16,19,25H,13-14,30H2 |
InChI Key |
FPMFQHLOIDYFBQ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CN=CC=C3)C#N)N)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CN=CC=C3)C#N)N)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451293.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B451294.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B451298.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(2-iodobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451299.png)
![N-[4-(N-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B451304.png)
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B451306.png)

![2-(4-bromophenyl)-N'-[1-(5-bromo-2-thienyl)propylidene]acetohydrazide](/img/structure/B451310.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B451311.png)
![Methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B451312.png)

![N-(2-chlorobenzyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451315.png)
